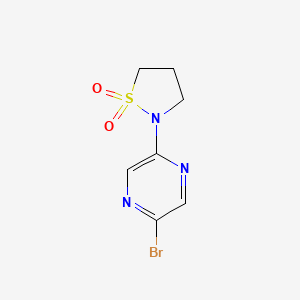

2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been explored in the literature. For instance, the condensation of 1,4-dihydro-3-methyl-1-thiocarbamoylpyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide with various reagents such as phenacyl bromides and ethyl bromopyruvate has been reported to afford a series of compounds with a thiazolidine structure . These compounds were synthesized to evaluate their antiinflammatory activity, which suggests a potential method for the synthesis of 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide by analogy.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex and is often confirmed by various analytical techniques. In the case of antipyrine-like derivatives, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions and the stability of the molecular structure . These techniques could similarly be applied to analyze the molecular structure of 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide to gain insights into its stability and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives with nucleophiles has been studied, with 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes reacting with N-bromosuccinimide to form bromomethyl derivatives . These derivatives can further react with various nucleophiles for selective synthesis. This suggests that 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide may also undergo similar nucleophilic reactions, which could be useful for functionalization or further synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their molecular structure and intermolecular interactions . The antiinflammatory activity of related compounds also suggests potential bioactive properties that could be explored for 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide .

科学的研究の応用

Synthesis and Biological Activity

Compounds related to "2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide" have been synthesized and explored for their pharmacological activities. For instance, thiazolidinone derivatives have shown promise in antimicrobial activities, with certain derivatives being synthesized via N-formylation processes and demonstrating potential as antimicrobial agents against various bacterial strains (Patel & Park, 2015). Furthermore, the synthesis of thiazolidinone hybrids incorporating 1,2,3-triazole has been reported, with these compounds exhibiting moderate anti-proliferative activity against human cancer cell lines (Bimoussa et al., 2023).

Anticonvulsant and Anticancer Properties

Thiazolidinone compounds, including those bearing additional functional groups, have been evaluated for their anticonvulsant activities. Some derivatives have shown significant efficacy in preclinical models, suggesting the potential of these scaffolds in developing new anticonvulsant therapies (Mishchenko et al., 2020). Similarly, acridine-thiazolidine hybrids have been synthesized, with some demonstrating cytotoxic activities against cancer cells, indicating the utility of combining these moieties for potential anticancer drug development (Barros et al., 2012).

Corrosion Inhibition

In the field of materials science, derivatives of pyrazine, closely related to the core structure of interest, have been investigated for their corrosion inhibition properties. Studies involving density functional theory and molecular dynamics simulations have suggested that pyrazine derivatives could serve as effective corrosion inhibitors, an application that underscores the compound's potential utility beyond biological contexts (Saha et al., 2016).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2-(5-bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMMMXHGTJVMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)